Risad-p - 1182735-51-8

Risad-p

Catalog Number: EVT-12893903
CAS Number: 1182735-51-8
Molecular Formula: C32H44IN2O12P
Molecular Weight: 806.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Risad-p is a novel radiopharmaceutical compound primarily designed for imaging and therapeutic applications targeting the androgen receptor. It has garnered attention for its potential in diagnosing and treating prostate cancer, leveraging its ability to bind selectively to androgen receptors expressed in tumor cells. The compound is synthesized using a stannylated precursor, which allows for the incorporation of various isotopes such as iodine-123, iodine-124, and iodine-125 for imaging purposes .

Source

The development of Risad-p stems from ongoing research into targeted therapies for prostate cancer. It is derived from studies focusing on androgen receptor antagonists and their role in tumor proliferation and DNA synthesis . The compound's efficacy and safety have been evaluated through preclinical studies, indicating its promise as a theranostic agent .

Classification

Risad-p falls under the classification of theranostic agents, which are compounds that serve both therapeutic and diagnostic purposes. Specifically, it is categorized as a radiopharmaceutical, utilized in nuclear medicine for imaging and treatment of malignancies.

Synthesis Analysis

Methods

The synthesis of Risad-p involves a multi-step process starting from a stannylated precursor. Key steps include:

  1. Preparation of the Stannylated Precursor: This precursor is crucial for the radiolabeling process.
  2. Radiolabeling: The precursor is labeled with isotopes such as iodine-123, iodine-124, or iodine-125 using a stannylation reaction, which enhances the compound's stability and allows for effective cellular uptake .
  3. Purification: Following synthesis, the product undergoes purification to ensure high radiochemical purity, typically assessed using high-performance liquid chromatography (HPLC) .

Technical Details

The synthesis typically employs techniques such as:

  • Stannylation: Involves the introduction of stannyl groups to facilitate radiolabeling.
  • HPLC Purification: Ensures that unreacted precursors and by-products are removed, yielding a product suitable for biological evaluation.
Molecular Structure Analysis

Structure

Risad-p's molecular structure features a backbone designed to interact with androgen receptors effectively. The specific arrangement of functional groups allows it to bind selectively to these receptors while minimizing off-target effects.

Data

While detailed structural data may not be fully disclosed in available literature, preliminary studies suggest that Risad-p exhibits high affinity for androgen receptors, which is critical for its intended applications in imaging and therapy .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of Risad-p include:

  1. Stannylation Reaction: This forms the basis for incorporating radioactive isotopes.
  2. Nucleophilic Substitution: Used during the radiolabeling step where isotopes are introduced into the compound.

Technical Details

The reaction conditions are meticulously controlled to optimize yield and purity:

  • Temperature and time are critical parameters during radiolabeling.
  • The use of buffers and solvents is tailored to enhance reaction efficiency while maintaining product integrity .
Mechanism of Action

Process

Risad-p operates by binding to androgen receptors on prostate cancer cells. This interaction facilitates:

  • Imaging: Allowing visualization of tumors through positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
  • Therapeutic Effects: The compound may also induce cytotoxic effects on cancer cells due to localized radiation exposure from the isotopes used .

Data

Preclinical studies indicate that Risad-p effectively targets androgen receptor-positive tumors, enhancing both diagnostic imaging capabilities and therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or solution depending on formulation.
  • Stability: Stability is crucial during storage and handling; specific conditions must be maintained to prevent degradation.

Chemical Properties

  • Solubility: Solubility profiles are essential for determining administration routes (e.g., intravenous).
  • Radiochemical Purity: Must exceed 90% for clinical applications, ensuring safety and efficacy .
Applications

Scientific Uses

Risad-p has significant potential in:

  • Diagnostic Imaging: As a radiopharmaceutical for visualizing prostate cancer through advanced imaging techniques.
  • Therapeutic Applications: Targeting androgen receptors offers a dual approach in treating metastatic prostate cancer by combining imaging with therapeutic radiation exposure .

Properties

CAS Number

1182735-51-8

Product Name

Risad-p

IUPAC Name

1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate

Molecular Formula

C32H44IN2O12P

Molecular Weight

806.6 g/mol

InChI

InChI=1S/C32H44IN2O12P/c1-31-11-9-18(36)13-17(31)3-4-19-20-5-6-25(32(20,2)12-10-21(19)31)47-28(38)8-7-27(37)46-23-14-26(45-24(23)16-44-48(41,42)43)35-15-22(33)29(39)34-30(35)40/h15,17,19-21,23-26H,3-14,16H2,1-2H3,(H,34,39,40)(H2,41,42,43)/t17-,19-,20-,21-,23-,24+,25-,26+,31-,32-/m0/s1

InChI Key

QYYKQPBRFARZNN-MZKWEORMSA-N

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CCC(=O)OC5CC(OC5COP(=O)(O)O)N6C=C(C(=O)NC6=O)I)C

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCC(=O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=C(C(=O)NC6=O)I)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.